Allylamine

描述

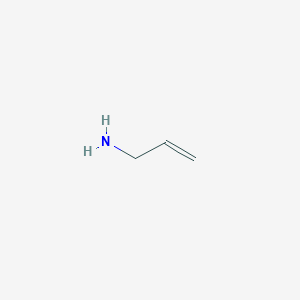

Structure

3D Structure

属性

IUPAC Name |

prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N/c1-2-3-4/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJKKWFAADXIJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N, Array | |

| Record name | ALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30551-89-4 | |

| Record name | Poly(allylamine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30551-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8024440 | |

| Record name | Allylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

57.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allylamine appears as a colorless to light yellow colored liquid with a strong ammonia-like odor. Less dense than water. Vapors are heavier than air. Toxic by inhalation, ingestion and skin absorption. Irritates skin, eyes and mucous membranes. Flash point below 0 °F. Boiling point 130 °F. Used to make pharmaceuticals and other chemicals., Liquid, Colorless to light-yellow liquid with a strong ammonia-like odor; [CHEMINFO], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |

| Record name | ALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propen-1-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1597 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

131 to 136 °F at 760 mmHg (EPA, 1998), 53.5 °C, 52-53 °C | |

| Record name | ALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-20 °F (EPA, 1998), -29 °C (-20 °F) - closed cup, 10 °F (-12 °C) - closed cup, -29 °C c.c. | |

| Record name | ALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very soluble (NTP, 1992), In water, 1X10+6 mg/L at 20 °C /miscible/, Miscible with water, Miscible with alcohol, chloroform, ether, Solubility in water: miscible | |

| Record name | ALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.76 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.760 at 20 °C/20 °C, Relative density (water = 1): 0.8 | |

| Record name | ALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.0 (Air = 1), Relative vapor density (air = 1): 2.0 | |

| Record name | ALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

242.0 [mmHg], 242 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 26.3 | |

| Record name | Allylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1597 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Allylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless to light yellow liquid | |

CAS No. |

107-11-9 | |

| Record name | ALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyl Amine | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/allyl-amine-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 2-Propen-1-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48G762T011 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Allylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-126 °F (NTP, 1992), -88.2 °C, -88 °C | |

| Record name | ALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies for Allylamine and Its Derivatives

Established Synthetic Pathways for Allylamine

Traditional methods for producing this compound primarily involve reactions with readily available starting materials.

The reaction of allyl chloride (C₃H₅Cl) with ammonia (B1221849) (NH₃) is a widely recognized method for producing this compound. This process typically yields a mixture of mono-, di-, and triallylamines. atamanchemicals.comwikipedia.org The reaction can be conducted at elevated temperatures, ranging from 50-100 °C, or at lower temperatures when catalyzed by copper(I) chloride (CuCl) or copper(II) chloride (CuCl₂) atamanchemicals.com.

A specific industrial approach involves reacting allyl chloride with aqueous ammonia in the presence of cuprous chloride as a catalyst. After the reaction, water is added to separate oil and water layers, and this compound is then obtained by distilling each layer. Adding an iron compound and/or an aluminum compound to the aqueous layer before or during distillation can facilitate efficient recovery of this compound without issues like scaling or clogging. google.com

Another reported synthesis involves a multi-stage process where allyl chloride reacts with paraformaldehyde and ammonia in a methanol/water solution, followed by treatment with hydroxylamine (B1172632) sulfate (B86663) and sulfuric acid, and then sodium hydroxide (B78521). This method has demonstrated a high yield for this compound, achieving 87.8% based on allyl chloride, with dithis compound (B93489) and trithis compound (B89441) yields of 3.5% and 1.2%, respectively. chemicalbook.com

Furthermore, studies have explored the ammonolysis of allyl chloride in different solvents. When conducted in ethanol (B145695) with a 20:1 molar ratio of NH₃ to allyl chloride at 40°C in the presence of CuCl, the mass percentage of monothis compound in the product reached 78.83%. researchgate.net An alternative, highly selective (100% selectivity) and high-yielding (87% yield) synthesis of this compound involves the reaction of allyl chloride with hexamethylenetetramine in ethanol. researchgate.net

Table 1: Representative Yields for this compound Synthesis from Allyl Chloride and Ammonia

| Starting Materials | Catalyst/Conditions | This compound Yield (%) | Other Products | Reference |

| Allyl Chloride, Ammonia water | CuCl, water workup, distillation with Fe/Al compounds | Efficient recovery | Mono-, di-, triallylamines | google.com |

| Allyl Chloride, Paraformaldehyde, Ammonia | Multi-stage process (methanol/water, hydroxylamine sulfate, H₂SO₄, NaOH) | 87.8 | Dithis compound (3.5%), Trithis compound (1.2%) | chemicalbook.com |

| Allyl Chloride, Ammonia | CuCl, ethanol, 40°C, NH₃:C₃H₅Cl = 20:1 | 78.83 | Dithis compound, Trithis compound | researchgate.net |

| Allyl Chloride, Hexamethylenetetramine | Ethanol | 87 (100% selectivity) | - | researchgate.net |

Pure samples of this compound can be prepared through the hydrolysis of allyl isothiocyanate (C₄H₅NS). atamanchemicals.comwikipedia.org This hydrolysis can be carried out using dilute sulfuric acid or hydrochloric acid. orgsyn.org

A detailed procedure involves refluxing 500 g (5.05 moles) of allyl isothiocyanate with 2 liters (12.1 moles) of 20% hydrochloric acid. The mixture is refluxed for approximately fifteen hours until the upper layer of allyl isothiocyanate completely disappears, indicating complete hydrolysis. orgsyn.org The resulting solution is then concentrated, and a solution of potassium hydroxide is added dropwise to neutralize the free hydrochloric acid. This initiates the distillation of this compound. The distillation continues until all the amine has been collected. The distillate is subsequently dried over solid potassium hydroxide and then metallic sodium before final distillation through a fractionating column. This process typically yields 200-210 g of pure this compound (70-73% of the theoretical amount) boiling at 54-57°C at 746 mm Hg. orgsyn.org Allyl isothiocyanate is known to hydrolyze readily in aqueous solutions to form this compound. researchgate.net

Reaction of Allyl Chloride with Ammonia

Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry has developed more sophisticated routes, particularly metal-catalyzed approaches, to synthesize this compound derivatives with high selectivity and efficiency.

Metal catalysis plays a crucial role in the precise construction of this compound derivatives.

Palladium-catalyzed reactions are prominent in the synthesis of this compound derivatives due to their versatility and ability to facilitate complex transformations.

A significant advancement in the synthesis of allylic amines is the palladium-catalyzed vinylation of aminals with simple alkenes, specifically styrenes. This novel and highly selective reaction provides a direct pathway to allylic amines. nih.govsigmaaldrich.comdntb.gov.uaacs.org This methodology has also been successfully applied in the one-pot synthesis of cinnarizine, starting from aldehydes, amines, and simple alkenes. nih.govsigmaaldrich.com

Mechanistic investigations into this reaction suggest that it proceeds via the formation of a cyclometalated palladium(II) complex. This intermediate is generated through the oxidative addition of the aminal to a palladium(0) species. nih.govsigmaaldrich.com This approach has also been leveraged for palladium-catalyzed ring-closing reactions between aminodienes and aminals, enabling the construction of various N-heterocycles ranging from 5- to 16-membered rings. dicp.ac.cn The activation of aminals through C-N bond activation is a fundamental step in these palladium-catalyzed transformations. dicp.ac.cn

Recent developments include a visible light-induced palladium-catalyzed three-component synthesis of allylic amines. This protocol operates through a unique mechanism involving two distinct catalytic cycles enabled by the same Pd(0) catalyst: an initial visible light-induced hybrid radical alkyl Heck reaction between a 1,1-dielectrophile and styrene, followed by a "dark" classical Tsuji-Trost-type allylic substitution reaction. This method demonstrates broad substrate scope, accommodating various primary and secondary amines, aryl alkenes, and dielectrophiles, even in complex chemical environments. nih.gov

Table 2: Key Aspects of Palladium-Catalyzed Vinylation of Aminals

| Reaction Type | Reactants | Key Features | Proposed Mechanism | Reference |

| Vinylation | Aminals, Styrenes | Direct synthesis of allylic amines, high selectivity | Cyclometalated Pd(II) complex via oxidative addition of aminal to Pd(0) | nih.govsigmaaldrich.com |

| One-pot Synthesis | Aldehydes, Amines, Simple Alkenes | Rapid synthesis of cinnarizine | - | nih.govsigmaaldrich.com |

| Ring-closing | Aminodienes, Aminals | Construction of 5- to 16-membered N-heterocycles | C-N bond activation of aminals | dicp.ac.cn |

| Three-component Homologative Amination | 1,1-dielectrophile, Styrene, Amines | Visible light-induced, broad substrate scope | Hybrid radical alkyl Heck + Tsuji-Trost allylic substitution | nih.gov |

Polymerization and Materials Science Applications of Allylamine

Polyallylamine Synthesis and Characterization

The synthesis of polythis compound (PAlAm) and its derivatives is typically achieved through the polymerization of this compound or its inorganic acid salts. Characterization techniques are then employed to elucidate the structure, composition, and properties of the resulting polymers.

Free radical polymerization is a common method for synthesizing polythis compound, although the inherent allylic structure of this compound can lead to challenges such as allylic degradative chain transfer, which often results in polymers with low molecular weights. researchgate.netresearchgate.net This challenge is largely mitigated by polymerizing this compound in its salt form. researchgate.netresearchgate.netgoogle.comgoogle.comgoogle.com

Polymerization of this compound salts in aqueous solutions is a widely adopted approach. Inorganic acid salts of monothis compound, such as hydrochloride, sulfate (B86663), and phosphate (B84403), are commonly used as monomers. researchgate.netresearchgate.netgoogle.com The polymerization is typically initiated by radical initiators containing an azo group, such as 2,2′-azobis(2-methylpropanediamine)dihydrochloride (AAP•2HCl). researchgate.netresearchgate.netgoogle.comgoogle.comgoogle.comepo.org

Reaction conditions often involve temperatures ranging from 30°C to 100°C, with 50°C being a frequently reported temperature. researchgate.netgoogle.comgoogle.com To prevent inhibition by atmospheric oxygen, which can hinder the polymerization, reactions are preferably carried out under an inert gas atmosphere, such as nitrogen. researchgate.netresearchgate.netgoogle.com The initial monomer concentration is optimized within its solubility range, with concentrations typically between 10% and 85% by weight. google.comepo.org Studies have shown that increasing the concentrations of both initiator and monomer can lead to higher polymerization conversion. researchgate.net

Polythis compound synthesis can also be conducted in various organic solvents or mixtures thereof. Polar solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), alcohols, or aqueous solutions of inorganic salts are suitable media. google.comgoogle.com For instance, mixtures of water and acetonitrile (B52724) have been successfully employed, with specific volume ratios, such as 1:2.5 to 1:3.5 (water/acetonitrile), being reported. epo.org When aprotic polar solvents like N,N-dimethylformamide, N,N-dimethylacetamide, or dimethylsulfoxide are utilized as the polymerization medium, there is a tendency to obtain polythis compound with a higher molecular weight. google.com

The choice of acidic medium significantly impacts the polymerization of this compound. This compound is typically converted into its acid addition salt, such as this compound hydrochloride, before polymerization. This protonation minimizes the problematic allylic degradative chain transfer, enabling the formation of polythis compound with a higher degree of polymerization. researchgate.netresearchgate.netgoogle.com

Inorganic acids like hydrochloric acid, sulfuric acid, and phosphoric acid, or their aqueous solutions, can serve as polymerization media. researchgate.netgoogle.comgoogle.com However, the specific acid used can influence the properties of the resulting polymer. For example, polythis compound synthesized in the presence of sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) may be water-insoluble due to physical crosslinking of the polymer chains. These water-insoluble forms can, however, be converted into water-soluble poly(this compound hydrochloride) through subsequent treatment with hydrochloric acid. researchgate.netresearchgate.net An acid-to-allylamine molar ratio of at least 1:1 is generally preferred for optimal polymerization. epo.org

Plasma polymerization offers a distinct method for depositing thin films of this compound, providing precise control over surface properties, particularly the introduction of primary amine groups. atamanchemicals.commyu-group.co.jpacs.orgutwente.nlucl.ac.becambridge.orgacs.orgtaylorandfrancis.com This technique is advantageous for producing conformal, pinhole-free, and highly adhesive films through a relatively simple, all-dry, single-step deposition process. acs.org Plasma polymerization can be carried out under both continuous wave (CW) and pulsed conditions, allowing for fine-tuning of the film's chemical composition and morphology. acs.orgutwente.nlacs.org The properties of the deposited films, such as the density of functional groups, are highly dependent on parameters including plasma power, pulsed plasma duty cycle, working pressure, and deposition time. myu-group.co.jpacs.orgucl.ac.be Both radio frequency (RF) plasma polymerization and DC magnetron sputtering have been successfully employed for this compound film deposition. utwente.nlucl.ac.be Electrochemical polymerization of this compound has also been demonstrated as a method to produce ultrathin polymeric layers with controlled charge-transfer resistance. acs.org

The characterization of plasma-polymerized this compound (PPAA) films is crucial for understanding their chemical composition, physical structure, and surface properties. A range of analytical techniques is employed for this purpose:

Fourier Transform Infrared (FT-IR) Spectroscopy : Used to identify the chemical structure of the polymer and to observe changes in film chemistry, particularly in response to varying plasma duty cycles. researchgate.netresearchgate.netmyu-group.co.jputwente.nl

Atomic Force Microscopy (AFM) : Provides insights into the surface morphology and roughness of the films. Studies indicate that films prepared using pulsed plasma polymerization tend to exhibit smoother surfaces compared to those produced via continuous wave (CW) plasma. myu-group.co.jpacs.org

X-ray Photoelectron Spectroscopy (XPS) : Essential for probing the surface chemistry and determining the concentration of specific functional groups, such as amine groups. myu-group.co.jpucl.ac.betaylorandfrancis.com

Contact Angle Measurement : Quantifies the surface wettability, which is influenced by the polymerization parameters and the resulting surface chemistry. myu-group.co.jpacs.org

Ellipsometry and Waveguide Mode Spectroscopy (WaMS) : These techniques are utilized for the independent determination of film thickness and refractive index. myu-group.co.jputwente.nl WaMS, for instance, has shown that for thin PPAA films (e.g., < 60 nm), the refractive index can increase with increasing thickness, suggesting intermolecular reactions during deposition. utwente.nl

Deposition Rate Determination and Persistence Measurement : Used to assess the film formation kinetics and stability in various environments, such as phosphate-buffered saline (PBS) solution. myu-group.co.jpacs.org

Nuclear Reaction Analysis (NRA), Elastic Recoil Detection (ERD), and Rutherford Backscattering (RBS) Spectroscopies : These ion-based techniques provide in-depth concentration profiles of light elements (e.g., carbon, hydrogen, nitrogen) within the bulk of the films, offering a comprehensive understanding of their elemental composition. ucl.ac.becambridge.orgepjap.orgepjap.org

Surface Plasmon Resonance (SPR) and Surface Plasmon Enhanced Fluorescence Spectroscopy (SPFS) : Employed to investigate the stability of PPAA films and their influence on biomolecule adsorption, such as DNA hybridization. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) : Used for the structural elucidation of polythis compound, particularly for polymers synthesized via free radical methods. researchgate.netresearchgate.net

Plasma-polymerized this compound films often show some loss of soluble material upon initial solvent extraction; however, after this initial extraction, the films typically become stable and can exhibit reversible swelling in suitable solvents like ethanol (B145695). utwente.nl The density of functional groups, such as primary and secondary amines, can be precisely controlled by adjusting plasma parameters, which is critical for applications requiring specific surface reactivity. acs.orgucl.ac.beacs.orgtaylorandfrancis.com

Table 1: Characterization Techniques for Plasma-Polymerized this compound Films

| Technique | Primary Information Provided | Relevant Findings/Applications |

| FT-IR | Chemical structure, functional groups, film chemistry | Changes in film chemistry with duty cycle. myu-group.co.jputwente.nl |

| AFM | Surface morphology, roughness | Pulsed plasma yields smoother films. myu-group.co.jpacs.org |

| XPS | Surface elemental composition, functional group concentration | Amine group concentration on surface. myu-group.co.jpucl.ac.be |

| Contact Angle | Surface wettability | Influence of polymerization parameters on hydrophilicity. myu-group.co.jpacs.org |

| Ellipsometry/WaMS | Film thickness, refractive index | Refractive index changes with thickness, suggesting intermolecular reactions. myu-group.co.jputwente.nl |

| NRA/ERD/RBS | In-depth elemental concentration profiles (C, H, N) | Bulk composition analysis. ucl.ac.becambridge.orgepjap.org |

| SPR/SPFS | Film stability, biomolecule adsorption/hybridization | Influence of film structure on DNA adsorption. acs.org |

| NMR | Polymer structure elucidation | Confirmation of polythis compound structure. researchgate.netresearchgate.net |

Table 2: Influence of UHF Power on APPP this compound Film Properties

| UHF Power (W) | Surface Roughness (RMS) | Film Thickness (Ellipsometry) |

| 2 | Rougher surface, large RMS | Larger thickness |

| 4 | Smooth surface | Smaller thickness |

| 6 | Smooth surface | Smaller thickness |

| Data derived from characterization of Atmospheric-Pressure Plasma Polymerization (APPP) films. myu-group.co.jp |

Plasma Polymerization of this compound Films

Surface Modification through Plasma Grafting

Plasma grafting, specifically using this compound, is a highly effective method for modifying material surfaces. This technique involves the deposition of an this compound plasma polymer, which introduces amine functional groups onto the substrate atamanchemicals.comfishersci.no. These amine groups impart a positive charge and increased hydrophilicity to the surface, making it suitable for subsequent chemical modifications, including layer-by-layer deposition and molecule grafting nih.govresearchgate.netnih.govpolyu.edu.hkutwente.nl. For instance, this compound plasma treatment has been successfully applied to polypropylene (B1209903) (PP) meshes to create positively charged surfaces, enhancing their hydrophilicity and enabling layer-by-layer (LbL) deposition nih.gov. Similarly, this compound plasma grafting has been used to modify polydimethylsiloxane (B3030410) (PDMS) substrates, creating a high density of reactive amine groups that serve as anchoring points for further functionalization researchgate.net. Such modified surfaces have shown promise in promoting cell attachment, spreading, and proliferation, as well as osteogenic differentiation of human adipose-derived stem cells, highlighting their potential in bone tissue engineering nih.gov.

Advanced Materials Development Using this compound and Polythis compound

Polythis compound (PAA) and its derivatives are extensively utilized in the development of advanced materials due to their high density of reactive primary amine groups and water solubility polysciences.compolysciences.com. These properties allow for strong electrostatic interactions and chemical modifications, leading to materials with tailored functionalities for various applications polysciences.com.

Polythis compound is a key component in the synthesis of ion-exchange resins atamanchemicals.com. These resins are cross-linked, water-insoluble polymers containing ionizable functional groups, making them effective for exchanging counter-ions in aqueous solutions globalresearchonline.net. Polythis compound-based resins, particularly in their hydrochloride form, exhibit a high amino group content, for example, 14.6 mmol/g in free amine form and 10.2 mmol/g chloride content in hydrochloride form, and high hydrophilicity researchgate.net. This makes them suitable for anion exchange applications, including the selective and rapid uptake of inorganic anions such as arsenate researchgate.net. Furthermore, polythis compound has been employed as a salt-tolerant anion exchange chromatography ligand in the downstream processing of biopharmaceuticals, demonstrating its utility in separating and purifying biomolecules researchgate.netnih.gov.

Poly(this compound)-silica (PAA/SiO₂) composites are a significant class of advanced materials, typically prepared by impregnating polythis compound into porous silica (B1680970) structures, often with the aid of coupling agents scientific.netfigshare.comtandfonline.comtandfonline.comacs.orgresearchgate.netacs.orgresearchgate.net. These composites leverage the high surface area and porous nature of silica combined with the rich amine functionality of polythis compound. They have been demonstrated as effective adsorbents for various applications, including the capture of carbon dioxide from dilute gas streams like simulated flue gas and ambient air figshare.comtandfonline.comacs.orgresearchgate.net. The adsorption capacities of PAA-silica composites for CO₂ are comparable to more conventional poly(ethyleneimine)-silica adsorbents figshare.comacs.org.

Poly(this compound)-silica composites exhibit excellent adsorption capabilities for heavy metal ions in aqueous solutions globalresearchonline.netscientific.nettandfonline.comacs.orgresearchgate.net. The amine groups within the polythis compound component provide active sites for chelating and adsorbing metal ions. Research findings highlight their effectiveness for various heavy metals, as summarized in the table below:

Table 1: Adsorption Performance of Poly(this compound)-Silica Composites for Heavy Metal Ions

| Heavy Metal Ion | Adsorption Capacity (mmol/g or mg/g) | Reference |

| Cu(II) | 0.972 mmol/g | scientific.net |

| Pb(II) | 5-10 mg/g composite | mdpi.com |

| Ni(II) | 1-6 mg/g composite | mdpi.com |

| Ce(III) | 415.1 mg/g | researchgate.net |

The adsorption process is often pH-dependent, with increased metal ion capacities observed at higher pH values tandfonline.comresearchgate.net. For instance, Ce(III) adsorption onto poly(this compound)/silica composites achieved an excellent capacity of 415.1 mg/g at a pH of 4.9 researchgate.net. The adsorption kinetics often fit a pseudo-second-order model, and the Langmuir isotherm model can describe the adsorption behavior, suggesting a monolayer, non-cooperative metal ion uptake for certain ions like Ni(II), Zn(II), and Co(II) tandfonline.comresearchgate.net. These composites also demonstrate good reusability over several cycles without significant loss in performance researchgate.net.

Polythis compound is utilized in the production of water-dispersible copolymers that function as effective flocculating and coagulating agents atamanchemicals.compolysciences.compolysciences.comgoogleapis.com. Its cationic nature, stemming from the primary amino groups, allows it to interact with and neutralize negatively charged contaminants in aqueous solutions polysciences.compolysciences.com. This property makes polythis compound and its copolymers valuable in water purification processes, where they facilitate the aggregation and removal of suspended particles atamanchemicals.compolysciences.com.

Polythis compound, particularly in its hydrochloride form (PAH), is widely employed in the creation of coatings and thin films due to its strong electrostatic interactions and ability to form polyelectrolyte multilayers (PEMs) polysciences.comsigmaaldrich.com. The layer-by-layer (LbL) deposition technique, which involves alternating adsorption of polycations (like PAH) and polyanions, allows for precise control over film thickness and functionality at the nanometer scale sigmaaldrich.comnih.gov.

Key applications include:

Antireflective Coatings: Poly(this compound hydrochloride) is used in the preparation of antireflective coatings, often in alternating layers with silica nanoparticles fishersci.no.

Superhydrophobic Coatings: Polythis compound hydrochloride can functionalize metal surfaces, enabling the deposition of materials like polytetrafluoroethylene (PTFE) microparticles to create superhydrophobic ultrathin coatings for corrosion protection and filtration systems sapub.org.

Membrane Functionalization: Poly(this compound) plasma polymer coatings have been applied to ultrafiltration membranes to enhance their retention capabilities for metal ions, such as Ni(II), achieving high rejection rates (e.g., 96% for 50 ppm nickel solution) researchgate.net.

Textile Modification: PAH is used to develop functional textiles with properties like antibacterial activity and controlled release nih.govrsc.org. Multilayer coatings with PAH and ZnO nanoparticles have been developed for antibacterial and biocompatible cotton, polyester, and nylon textiles nih.gov. Hybrid microcapsules incorporating PAH and graphene oxide (GO) can be adhered to cotton fabrics for stimuli-responsive controlled release of functional molecules rsc.org.

Drug Delivery Systems: Polythis compound-based films and coatings are explored for drug delivery, often in LbL systems, offering controlled release behavior polysciences.comnih.govnih.govnih.gov.

Applications in Coatings and Thin Films

Conductive Polypyrrole Thin Films

This compound plays a significant role in the fabrication of conductive polypyrrole (PPy) thin films, particularly on flexible substrates. A key approach involves modifying substrates, such as polydimethylsiloxane (PDMS), through this compound plasma grafting. This process introduces a high concentration of reactive amine groups onto the substrate surface nih.govfishersci.ie. These grafted amine groups then act as crucial anchoring points for polypyrrole particles during their synthesis and polymerization, facilitating the immobilization of polymeric chains onto the substrate nih.govfishersci.ie.

The resulting conductive PPy thin films exhibit notable electrical properties. Research indicates that films obtained through this methodology demonstrate good conductivity values, typically ranging from 2.2 ± 0.7 S/m to 5.6 ± 0.2 S/cm. Furthermore, these films show remarkable stability under simple bending, highlighting their potential for flexible electronics applications. The morphology of these PPy films can also be controlled by tailoring the polyelectrolyte used during the polypyrrole synthesis, leading to different shapes of nanoparticles that constitute the film fishersci.ie.

Table 1: Conductivity of Polypyrrole Thin Films Modified with this compound Plasma Grafting

| Substrate Material | Modification Method | Conductivity Range (S/cm) | Stability | Reference |

| PDMS | This compound Plasma Grafting | 0.0022 - 0.0056 (S/m converted to S/cm) | Good under bending |

Carbon Dioxide Capture Materials

Poly(this compound) (PAA), the polymer derived from this compound, has emerged as a promising material for carbon dioxide (CO2) capture. PAA is typically synthesized via free-radical polymerization and subsequently impregnated into mesoporous silica foams or fumed silica at various amine loadings. These poly(this compound)-silica composites have demonstrated significant potential as effective adsorbents for extracting CO2 from both dilute gas streams, such as simulated flue gas, and ultradilute streams, like simulated ambient air.

The adsorption capacities of PAA-silica composites are comparable to those of more conventional poly(ethyleneimine)-silica adsorbents. Detailed research findings indicate that these sorbent materials possess high adsorption capacities and desirable adsorption-desorption characteristics. Studies have also investigated the effects of environmental factors, such as temperature and humidity, on the adsorption capacity and kinetics under near-ambient conditions. For instance, preadsorbed water can enhance CO2 uptake under humid conditions, as it facilitates bicarbonate formation, which is crucial for efficient CO2 capture. The regenerative ability of these sorbents has been confirmed, showing approximately an 8% change in capacity after subsequent adsorption-desorption cycles.

Table 2: Poly(this compound)-Silica Composites for CO2 Capture

| Polymer Type | Support Material | Application | Key Finding | Reference |

| Poly(this compound) | Mesoporous Silica Foams | CO2 Capture from Flue Gas/Ambient Air | Effective adsorbent, comparable to poly(ethyleneimine)-silica | |

| Poly(this compound) | Fumed Silica | Trace CO2 Adsorption | High adsorption capacities, good regeneration |

Functional Coatings for Biomedical Applications

This compound is extensively utilized in the development of functional coatings for various biomedical applications, primarily due to its ability to introduce primary amine groups onto surfaces. Plasma polymerization of this compound is a common method to deposit these amine-rich coatings (AApp). These coatings offer tunable surface properties crucial for controlling interactions with biological environments.

For instance, this compound plasma polymer coatings have been shown to control protein adsorption on solid substrates. They can be engineered to prevent non-specific protein adsorption and, remarkably, can be transformed to exhibit high protein adsorption on demand, making them valuable for biochips and diagnostic assays. Furthermore, the introduction of primary amine groups via this compound plasma polymerization on surfaces like titanium alloy implants can enhance their antibacterial capabilities, addressing concerns related to implant-associated infections. Poly(this compound hydrochloride) (PAH), a derivative of this compound, is also employed in the preparation of antireflective coatings and for immobilizing zinc oxide (ZnO) nanoparticles on textiles, imparting antibacterial properties while maintaining biocompatibility.

Immobilization of Bioactive Factors

The amine-rich surfaces created using this compound-derived polymers are particularly effective for the immobilization of bioactive factors, which is critical for tissue engineering and regenerative medicine. Primary amine groups on the surface, generated through plasma polymerization of this compound, provide positively charged sites that facilitate subsequent layer-by-layer self-assembly techniques.

One notable application involves the immobilization of growth factors (GFs). Poly(this compound)-functionalized polystyrene has been demonstrated to efficiently adsorb E5-tagged vascular endothelial growth factor (VEGF). This adsorption maintains the bioactive state of VEGF and allows for its steady liberation over several days with minimal initial burst release. Similarly, plasma polymerization of this compound has been used to create surfaces with reactive primary amine groups, enabling the covalent coupling of growth factors such as Epidermal Growth Factor (EGF). This covalent attachment ensures that the growth factors remain active and can significantly promote cellular responses, such as epithelial cell coverage. In another approach, photoreactive poly(this compound) has been synthesized and applied to gels, like poly(2-hydroxyethylmethacrylate) (PHEMA), to provide a reactive handle for the photochemical immobilization of Nerve Growth Factor (NGF). This method allows for the creation of bioactive surfaces capable of guiding neuronal growth.

Proton-Conducting Materials

This compound and its polymers are integral to the development of advanced proton-conducting materials, which are crucial for technologies such as fuel cells. Poly(this compound) (PAA) itself is recognized as a good proton conductor. Its amine groups contribute to an increased number of protonation sites and help extend the hydrogen-bonding network, thereby facilitating efficient proton transport within the material.

Significant research has focused on combining poly(this compound) with other materials to enhance proton conductivity. For instance, crystalline composites synthesized by crystallizing a Preyssler-type polyoxometalate with potassium ions and poly(this compound) from aqueous solutions have shown remarkable proton conductivities. These compounds achieved proton conductivities of 10⁻² S cm⁻¹ under mild-humidity and low-temperature conditions (e.g., 368 K and 75% RH). Spectroscopic studies have revealed that both the side-chain mobility of poly(this compound) and the rearrangement of the hydrogen-bonding network contribute to the proton conduction, with different mechanisms dominating depending on the average molecular weight of the PAA. The electrostatic interaction between the polyoxometalate and protonated amine moieties in the solid state also helps circumvent the hygroscopicity-induced low durability often observed in polyoxometalate and poly(this compound) systems. Beyond these composites, naphthoquinone-substituted poly(this compound) has been investigated as an electrode-active material for polymer-air secondary batteries, demonstrating promising charge and proton-storage capabilities in acidic aqueous electrolytes.

Table 3: Proton Conductivity of Poly(this compound)-based Materials

| Material Composition | Proton Conductivity (S cm⁻¹) | Conditions (Temperature, RH) | Contributing Factors | Reference |

| Poly(this compound) + Preyssler-type polyoxometalate + K⁺ | 10⁻² | 368 K, 75% RH | Side-chain mobility, hydrogen-bonding network, electrostatic interaction | |

| Naphthoquinone-substituted Poly(this compound) | (Electrode-active material) | Acidic aqueous electrolyte | Charge and proton-storage capability |

Biological and Toxicological Research on Allylamine

Mechanisms of Toxicity

Cardiovascular Toxicity and Atherogenesis Models

Cellular and Molecular Damage Mechanisms

Mitochondrial Membrane Damage

Research indicates that allylamine-induced cardiac and vascular damage is associated with lipid peroxidation by acrolein, alterations in cellular glutathione (B108866) status, and direct damage to mitochondrial membranes by acrolein and hydrogen peroxide. fishersci.nosigmaaldrich.com Studies have shown that intravenous injection of this compound leads to a decrease in aortic mitochondrial malate (B86768) dehydrogenase activity, concurrently with an increase in cytosolic malate dehydrogenase activity. fishersci.no

This compound and its primary metabolite, acrolein, have been observed to bind to mitochondria in the aorta and heart, suggesting that the subcellular site of injury is at or near the mitochondrion. wikipedia.org Both compounds weakly inhibit mitochondrial electron transport in isolated rat heart mitochondria. Acrolein demonstrates a significantly greater inhibitory effect on glutamate, malate, and malonate (GMM) oxidation compared to this compound. This inhibition of electron transport was not reversible by uncoupling agents, indicating a primary effect on electron transport rather than direct interference with the coupling mechanism. wikipedia.org However, the effective concentrations for 50% inhibition (EC50) for both this compound and acrolein on mitochondrial electron transport suggest that direct action on this process may not be the sole or primary mechanism of this compound's cardiotoxicity. wikipedia.org In cases of chronic this compound intoxication, cardiac myocytes frequently display markedly disorganized myofilaments and bizarrely distorted mitochondria with condensed cristae, alongside other severe degenerative changes. fishersci.dk

Acute Exposure Effects

Acute exposure to this compound can elicit a range of immediate toxic responses, primarily affecting the respiratory and mucous membranes, and in severe cases, leading to pulmonary edema.

This compound is a severe irritant to the mucous membranes of the eyes, respiratory tract, and skin. fishersci.nosigmaaldrich.comwikipedia.orgwikipedia.orgfishersci.nomims.com Human volunteer studies involving 5-minute inhalation exposures to this compound demonstrated dose-related increases in the incidence of irritation. fishersci.nomims.com

Table 1: Sensory Responses of Human Subjects to 5-Minute this compound Inhalation Exposure fishersci.no

| Concentration (ppm) | Eye Irritation (Incidence %) | Nose Irritation (Incidence %) | Pulmonary Discomfort (Incidence %) |

| 2.5 | 21 | 50 | 29 |

| 5.0 | 15 | 54 | 46 |

| 10.0 | 50 | 100 | 50 |

At concentrations of approximately 14 ppm, the irritant effects to the eyes, nose, and respiratory system became intolerable to test subjects. fishersci.nomims.com Symptoms reported include burning sensation, coughing, chest pain, shortness of breath, sore throat, lacrimation, and nasal discharge, which at higher concentrations could become tinged with blood. fishersci.nowikipedia.orgfishersci.no Occupational exposure incidents have also reported chest pain and respiratory irritation. fishersci.nosigmaaldrich.commims.com

Higher levels of this compound exposure can lead to the development of pulmonary edema, a serious medical condition characterized by fluid accumulation in the lungs, resulting in severe shortness of breath. fishersci.nowikipedia.orgwikipedia.orgmims.com Post-mortem examinations of rats that succumbed to this compound exposure revealed fluid-filled lungs with hemorrhage in the alveolar spaces, consistent with pulmonary edema. fishersci.nosigmaaldrich.com

Respiratory and Mucous Membrane Irritation

Chronic Toxicity Manifestations

Chronic exposure to this compound has been shown to induce significant and progressive pathological changes. In laboratory animals, this compound has been utilized to model human atherosclerosis due to its ability to cause lesions such as proliferation of smooth muscle cells and fibrosis in the cardiovascular system. sigmaaldrich.commims.com Long-term this compound intoxication leads to severe myocardial, small-vessel, and endocardial injury. fishersci.dk This includes extensive scarring with the formation of dense, mature collagen, and in some cases, the development of left-ventricular aneurysm. fishersci.dk Microscopic and gross changes observed are similar to those seen in secondary endocardial fibroelastosis. fishersci.dk Beyond cardiovascular effects, repeated exposure to this compound may also result in damage to the liver and kidneys, and can affect the nervous system. wikipedia.org Furthermore, repeated or prolonged dermal contact may lead to skin sensitization. wikipedia.org

Susceptible Populations and Biomarkers

Regarding biomarkers, this compound is metabolized to acrolein. fishersci.nothegoodscentscompany.com Urinary excretion of 3-hydroxypropylmercapturic acid (3-HPMA) has been proposed as a biomarker for acrolein exposure; however, it is not specific to this compound, as other compounds are also metabolized to 3-HPMA. thegoodscentscompany.com Research on acrolein, a key metabolite of this compound, suggests that circulating levels of endothelial progenitor cells (EPCs) and specific leukocyte populations can serve as sensitive biomarkers of acrolein-induced injury. Chronic low-level acrolein exposure is implicated in increasing cardiovascular disease risk by potentially impairing endothelium repair or suppressing immune cells. wikidata.org

Biological Applications of this compound Derivatives

Derivatives of this compound have found significant utility in various biological and biomedical applications, particularly in antifungal therapy and as components in advanced material science for drug delivery and biosensing.

In the realm of antifungal agents, allylamines such as Naftifine (B1207962) and Terbinafine (B446), along with the structurally related benzylamine (B48309) Butenafine (B35027), are widely employed. These synthetic compounds exert their antifungal activity by specifically inhibiting squalene (B77637) epoxidase, an enzyme crucial in fungal sterol biosynthesis. mims.com This inhibition leads to a deficiency in ergosterol (B1671047), a vital component of fungal cell membranes that regulates membrane fluidity, biogenesis, and function. The resulting damage to the fungal cell membrane increases its permeability and causes leakage of cellular components, ultimately leading to fungal cell death. mims.com These compounds are considered agents of choice for the treatment of superficial dermatophyte infections. mims.com

Beyond pharmaceuticals, this compound derivatives are integral to the development of novel materials for biomedical applications. Poly(this compound hydrochloride), a polymeric derivative, has been investigated as a carrier in drug delivery systems. fishersci.no It is also utilized to enhance the solubility and prevent aggregation issues in graphene-based materials, which are being explored for various biomedical applications including drug delivery, gene transfection, biosensing, imaging, and tissue engineering. scribd.com Furthermore, this compound-functionalized particles and polycationic poly(this compound hydrochloride) (PAH) are employed in biosensing technologies. They contribute to the development of Surface-Enhanced Raman Spectroscopy (SERS) substrates in photonic crystal fiber probes, enabling the sensitive detection of low abundance biomarkers. wikidata.orgctdbase.org These applications highlight the versatility of this compound derivatives in advancing both therapeutic and diagnostic capabilities in medicine.

Antifungal Agents

This compound derivatives are a prominent class of antifungal drugs, including well-known compounds such as naftifine, terbinafine, and butenafine. These agents primarily target fungal infections, especially those caused by dermatophytes.

Inhibition of Fungal Squalene Epoxidase

A key mechanism of action for this compound antifungals involves the specific inhibition of squalene epoxidase, an enzyme vital for fungal sterol biosynthesis mdpi.comebsco.comnih.govwikipedia.orgmsdvetmanual.commims.commims.comveeprho.comnih.govasm.orgresearchgate.netmdpi.com. This enzyme, encoded by the ERG1 gene, catalyzes a rate-limiting step in the production of ergosterol, a primary sterol component of fungal cell membranes mdpi.com. By inhibiting squalene epoxidase, allylamines prevent the conversion of squalene to lanosterol, leading to a deficiency in ergosterol and a harmful intracellular accumulation of squalene mdpi.comebsco.comwikipedia.orgmsdvetmanual.commims.commims.comveeprho.comnih.govasm.orgresearchgate.netmdpi.com. This accumulation of squalene is toxic to fungal cells ebsco.commims.comveeprho.com. Notably, fungal squalene epoxidases are selectively inhibited by allylamines in a noncompetitive manner with respect to the substrate squalene, a distinction from the competitive inhibition observed in mammalian squalene epoxidases by other this compound derivatives, suggesting structural differences in their binding domains asm.org.

Effects on Fungal Cell Membrane Permeability

The disruption of ergosterol synthesis and the subsequent buildup of squalene significantly impact the fungal cell membrane. The resulting deficiency in ergosterol and the accumulation of squalene alter the membrane's structure and functions, including nutrient uptake mdpi.com. This leads to increased membrane permeability and the leakage of essential cellular components, ultimately culminating in fungal cell death mdpi.comnih.govresearchgate.net. The fungicidal action of allylamines is strongly linked to these high intracellular squalene concentrations, which are believed to interfere with fungal membrane function and cell wall synthesis, thereby disrupting cellular organization mdpi.com.

Clinical Efficacy and Comparative Studies

This compound antifungal agents, such as naftifine, terbinafine, and butenafine, are widely employed for treating superficial fungal infections, including those affecting the skin and nails, particularly dermatophytoses mdpi.comebsco.commsdvetmanual.comwikipedia.orgjddonline.comtaylorandfrancis.com. These compounds exhibit fungicidal activity against dermatophytes msdvetmanual.comjddonline.comtaylorandfrancis.com. Clinical trials and meta-analyses have provided insights into their efficacy. For instance, allylamines have demonstrated superiority over azole antifungals for sustained mycological cure in various dermatomycoses nih.govnih.govscielo.br. Studies have indicated that this compound drugs can lead to earlier evidence of efficacy, higher cure rates, and shorter treatment durations compared to imidazoles taylorandfrancis.comnih.govaafp.org. Naftifine, specifically, has been noted for its triple action, possessing antifungal, antibacterial, and anti-inflammatory properties wikipedia.orgresearchgate.net.

| Antifungal Class | Mechanism of Action (Primary) | Key Effect on Fungi | Clinical Outcome (Compared to Azoles) |

| Allylamines | Squalene Epoxidase Inhibition | Ergosterol Depletion, Squalene Accumulation, Increased Membrane Permeability, Fungal Cell Death mdpi.comebsco.commsdvetmanual.comnih.govresearchgate.net | Superior for sustained cure nih.govscielo.br, Higher cure rates, shorter treatment periods taylorandfrancis.comnih.govaafp.org |

| Azoles | Lanosterol 14-α-demethylase Inhibition | Ergosterol Depletion, Disrupted Membrane Synthesis | Less effective for sustained cure nih.govscielo.br |

Other Pharmaceutical Applications

Beyond its significant role in antifungal agents, this compound has been historically utilized in other pharmaceutical contexts.

Diuretics

This compound has been used as an intermediate in the manufacture of mercurial diuretics wikipedia.orgatamanchemicals.comprocurementresource.comnih.gov. Its application in organic synthesis includes the creation of various pharmaceuticals, such as mercurial diuretics atamanchemicals.comprocurementresource.comnih.gov.

Sedatives

In the context of pharmaceutical synthesis, this compound serves as an intermediate in the production of various commercial products. Industrially, it is utilized in the synthesis of pharmaceuticals, including certain sedatives 16streets.com. It is important to note that this compound itself is not a sedative but rather a precursor compound used in the chemical synthesis pathways of some sedative agents.

Antibiotics

This compound derivatives constitute a class of antifungal agents known as allylamines, which possess significant antibiotic properties, particularly against pathogenic fungi. Key examples of these pharmaceutically important allylamines include terbinafine, naftifine, and butenafine labsolu.caciteab.comresearchgate.netuni.luhamptonresearch.com.

The mechanism of action for these this compound antifungals involves the inhibition of squalene epoxidase, a crucial enzyme in the fungal biosynthetic pathway of ergosterol labsolu.caresearchgate.netuni.luhamptonresearch.com. Ergosterol is an essential component of fungal cell membranes. The inhibition of squalene epoxidase leads to a deficiency of ergosterol and a consequent intracellular accumulation of squalene within the fungal cell membrane, which ultimately results in fungal cell death researchgate.nethamptonresearch.comnih.gov. These compounds exhibit broad-spectrum activity, being particularly effective against dermatophytes—a group of fungi responsible for skin, hair, and nail infections citeab.comresearchgate.net.

Antimicrobial Properties of Polythis compound

Polythis compound (PA) and its hydrochloride salt, polythis compound hydrochloride (PAH), are cationic polymers derived from this compound that have demonstrated notable antimicrobial properties. Research has investigated their efficacy when covalently bonded to surfaces, such as glass, to create robust antimicrobial coatings.

These polythis compound films exhibit strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus epidermidis, Staphylococcus aureus, and Pseudomonas aeruginosa. The proposed mechanism for their antimicrobial action is primarily attributed to the electrostatic interaction between the positively charged polythis compound surfaces and the negatively charged bacterial cell membranes, leading to membrane disruption and cellular death. The efficiency of bacterial inhibition has been observed to be a strong function of the surface charge.

Research findings highlight the effectiveness of polythis compound in inhibiting bacterial growth. For instance, native polythis compound has shown complete inhibition of Staphylococcus aureus growth at a concentration of 0.08 mg/mL, and partial inhibition of Pseudomonas aeruginosa at 0.04 mg/mL.

Cytotoxicity Reduction Strategies

While polythis compound and its derivatives exhibit promising antimicrobial properties and utility in various applications, including gene and drug delivery, their intrinsic cationic character can lead to cytotoxicity nih.gov. This high positive charge can cause intense interactions with biological components, affecting cell viability.